An In-depth Technical Guide to 4-Chloro-2-fluorostyrene: Synthesis, Properties, and Applications
An In-depth Technical Guide to 4-Chloro-2-fluorostyrene: Synthesis, Properties, and Applications
Foreword: Navigating the Landscape of a Niche Monomer
In the dynamic fields of materials science and pharmaceutical development, substituted styrenes are foundational building blocks. Their utility is dictated by the nature and position of substituents on the aromatic ring, which in turn modulate reactivity, polymer properties, and biological interactions. This guide focuses on 4-Chloro-2-fluorostyrene, a halogenated styrene monomer. It is important to note that while its individual components—a styrene backbone, a chlorine atom at the para-position, and a fluorine atom at the ortho-position—are well-studied, specific literature and experimental data for this precise isomer are not abundant. Therefore, this document will leverage established principles of organic chemistry and draw upon data from closely related analogs to provide a comprehensive and predictive overview for researchers, scientists, and drug development professionals.
The Molecular Architecture of 4-Chloro-2-fluorostyrene
The chemical structure of 4-Chloro-2-fluorostyrene is defined by a vinyl group attached to a benzene ring, which is substituted with a chlorine atom at the fourth carbon and a fluorine atom at the second carbon, relative to the vinyl group. This specific arrangement of atoms imparts a unique combination of electronic and steric properties.
Caption: 2D Chemical Structure of 4-Chloro-2-fluorostyrene.
The presence of two different halogens on the benzene ring creates an interesting electronic environment. The fluorine atom, being highly electronegative, exerts a strong electron-withdrawing inductive effect (-I). The chlorine atom also has a -I effect, albeit weaker than fluorine. Both halogens, however, can donate electron density to the aromatic ring through resonance (+R effect). This interplay of electronic effects influences the reactivity of the vinyl group and the aromatic ring.
Physicochemical Properties: A Predictive Analysis
| Property | 4-Chlorostyrene | 4-Fluorostyrene | Predicted 4-Chloro-2-fluorostyrene |
| CAS Number | 1073-67-2[1][2] | 405-99-2[3][4] | Not assigned |
| Molecular Formula | C8H7Cl[1][2] | C8H7F[3][4] | C8H6ClF |
| Molecular Weight | 138.59 g/mol [1][2] | 122.14 g/mol [3][5] | 156.58 g/mol |
| Boiling Point | 192 °C[1] | 156-157 °C | Expected to be slightly higher than 4-chlorostyrene due to increased molecular weight and polarity. |
| Melting Point | -16 °C[1] | -58 °C | Expected to be between that of the two parent compounds. |
| Density | 1.155 g/mL at 25 °C[1] | 1.024 g/mL at 25 °C | Expected to be higher than 4-chlorostyrene due to the presence of the heavier chlorine atom. |
| Refractive Index | n20/D 1.565[1] | n20/D 1.514 | Expected to be in the range of 1.5-1.6. |
| Solubility | Immiscible with water[1] | Insoluble in water[5] | Expected to be insoluble in water but soluble in common organic solvents. |
Synthesis of 4-Chloro-2-fluorostyrene: A Proposed Pathway
A direct, documented synthesis of 4-Chloro-2-fluorostyrene is not readily found in the literature. However, a plausible synthetic route can be designed based on established organic reactions, starting from a commercially available precursor, 4-chloro-2-fluorotoluene.
Caption: Proposed synthetic workflow for 4-Chloro-2-fluorostyrene.
Step-by-Step Experimental Protocol (Proposed):
Step 1: Benzylic Bromination of 4-Chloro-2-fluorotoluene
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To a solution of 4-chloro-2-fluorotoluene in a suitable solvent such as carbon tetrachloride, add N-bromosuccinimide (NBS) and a radical initiator like azobisisobutyronitrile (AIBN).
-
Reflux the mixture under inert atmosphere until the reaction is complete, as monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Cool the reaction mixture and filter off the succinimide byproduct.
-
Remove the solvent under reduced pressure to obtain crude 4-chloro-2-fluorobenzyl bromide, which can be purified by distillation or chromatography.
Step 2: Wittig Reaction to form 4-Chloro-2-fluorostyrene
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Prepare the Wittig reagent by reacting methyltriphenylphosphonium bromide with a strong base such as n-butyllithium in an anhydrous ether solvent under an inert atmosphere.
-
To the resulting ylide, add a solution of 4-chloro-2-fluorobenzaldehyde (which can be synthesized from the benzyl bromide via oxidation, for example, through the Sommelet reaction) in the same solvent.
-
Stir the reaction mixture at room temperature until completion.
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Quench the reaction with water and extract the product with an organic solvent.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 4-Chloro-2-fluorostyrene.
Spectroscopic Characterization: An Educated Prediction
While experimental spectra for 4-Chloro-2-fluorostyrene are not available, its expected spectroscopic features can be predicted based on the known data of its analogs.
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¹H NMR: The proton NMR spectrum is expected to show signals for the vinyl protons as a complex multiplet, and distinct signals for the aromatic protons, with coupling patterns influenced by both the chlorine and fluorine substituents.
-
¹³C NMR: The carbon NMR spectrum would display characteristic peaks for the vinyl carbons and the aromatic carbons, with the chemical shifts of the aromatic carbons being influenced by the electronegativity and position of the halogen substituents.
-
IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for C-H stretching of the vinyl group and the aromatic ring, C=C stretching of the vinyl group and the aromatic ring, and C-Cl and C-F stretching vibrations.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of 4-Chloro-2-fluorostyrene, along with a characteristic isotopic pattern for the presence of a chlorine atom (M+2 peak with approximately one-third the intensity of the molecular ion peak).
Applications in Research and Drug Development
Halogenated styrenes are valuable monomers in polymer chemistry and intermediates in organic synthesis. The unique properties of 4-Chloro-2-fluorostyrene make it a potentially valuable building block in several areas.
Polymer Science
The presence of both chlorine and fluorine can impart desirable properties to polymers, such as increased thermal stability, flame retardancy, and chemical resistance. 4-Chloro-2-fluorostyrene could be used in the synthesis of specialty polymers and copolymers with tailored properties for applications in electronics, aerospace, and other high-performance sectors.
Medicinal Chemistry and Drug Discovery
The incorporation of chlorine and fluorine atoms into drug candidates is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[6][7][8][9] The 4-chloro-2-fluorophenyl motif is present in a number of biologically active compounds. 4-Chloro-2-fluorostyrene could serve as a versatile starting material for the synthesis of more complex molecules with potential therapeutic applications.
Caption: Potential applications of 4-Chloro-2-fluorostyrene.
Safety and Handling
As with any chemical, proper safety precautions should be taken when handling 4-Chloro-2-fluorostyrene. Based on the safety data for related compounds, it should be handled in a well-ventilated fume hood, and personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn.[10][11][12][13][14] It is likely to be a skin and eye irritant and may be harmful if inhaled or ingested.
Conclusion
4-Chloro-2-fluorostyrene represents a molecule with significant potential in both materials science and medicinal chemistry. While specific experimental data is currently limited, this guide provides a comprehensive overview of its predicted properties, a plausible synthetic route, and its potential applications based on sound chemical principles and data from analogous compounds. As research in these fields continues to advance, it is likely that the utility of such uniquely substituted monomers will be further explored and established.
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Purser, S. et al. Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8323-8359. [Link]
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